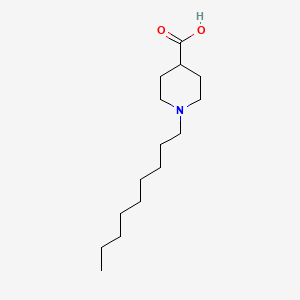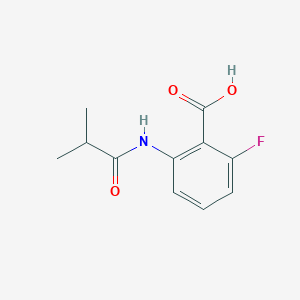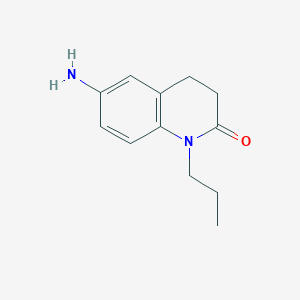![molecular formula C15H13NO3 B1518030 3-[Methyl(phenyl)carbamoyl]benzoic acid CAS No. 1155169-36-0](/img/structure/B1518030.png)
3-[Methyl(phenyl)carbamoyl]benzoic acid
Descripción general
Descripción
“3-[Methyl(phenyl)carbamoyl]benzoic acid” is a chemical compound . It has a molecular formula of C15H13NO3 . The compound is likely to have a structure that includes a benzene ring, given the presence of “benzoic acid” in its name .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, could also be relevant .Molecular Structure Analysis
The molecular structure of “3-[Methyl(phenyl)carbamoyl]benzoic acid” is likely to include a benzene ring, given the presence of “benzoic acid” in its name . The compound also contains a carbamoyl group (CONH2), attached to the benzene ring .Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds like “3-[Methyl(phenyl)carbamoyl]benzoic acid”. These can include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
3-[Methyl(phenyl)carbamoyl]benzoic acid: is a versatile intermediate in pharmaceutical synthesis. Its structure allows for the introduction of various functional groups, making it a valuable precursor in the design of new drugs. For instance, its carbamoyl group can be used to create amide bonds, a common linkage in many pharmaceuticals .
Herbicide Development
The compound’s benzoic acid moiety is structurally similar to many herbicidal agents. This similarity can be exploited to synthesize new herbicides with potentially improved efficacy and selectivity. Researchers are exploring its use in developing herbicides that target specific enzymes in weed species .
Dye and Colorant Industry
In the dye and colorant industry, 3-[Methyl(phenyl)carbamoyl]benzoic acid can be used to synthesize various dyes, especially those requiring a carboxylic acid group for binding to fabrics or substrates. Its phenyl group can also contribute to the chromophore system, affecting the dye’s color properties .
Polymer Additives
This compound can be incorporated into polymers to modify their properties. For example, it can act as a plasticizer, making the polymer more flexible, or as a stabilizer, enhancing the polymer’s resistance to degradation under UV light or heat .
Organic Synthesis
3-[Methyl(phenyl)carbamoyl]benzoic acid: serves as a building block in organic synthesis. Its benzylic position is reactive and can undergo various transformations, such as free radical bromination or nucleophilic substitution, which are useful in constructing complex organic molecules .
Photochromic Materials
The compound’s structure is conducive to the synthesis of photochromic materials. These materials change color upon exposure to light, and the compound’s benzoic acid core can be chemically modified to fine-tune the photochromic response for applications in smart windows or sunglasses .
Safety and Hazards
Mecanismo De Acción
Target of Action
Many benzoic acid derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical pathways depending on their specific targets. They might affect metabolic pathways, signal transduction pathways, or other cellular processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzoic acid derivatives would depend on their chemical properties. For example, they might be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzoic acid derivatives .
Propiedades
IUPAC Name |
3-[methyl(phenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATFUQPNPJTGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(phenyl)carbamoyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)



amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)


![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)
![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)

![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)